molecular formula C21H28BrNO B14298051 11-Amino-1-(4-bromonaphthalen-1-YL)undecan-1-one CAS No. 113599-15-8

11-Amino-1-(4-bromonaphthalen-1-YL)undecan-1-one

Cat. No.: B14298051
CAS No.: 113599-15-8
M. Wt: 390.4 g/mol
InChI Key: KYLVCMQTTOQXHY-UHFFFAOYSA-N
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Description

11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one is a chemical compound known for its unique structure, which includes an amino group, a bromonaphthalene moiety, and an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one typically involves multi-step organic reactions. One common method includes the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the attachment of the undecane chain through a series of reactions, including alkylation and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromonaphthalene moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Amino-1-(4-bromonaphthalen-1-yl)undecan-1-one is unique due to its combination of an amino group, bromonaphthalene moiety, and undecane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

113599-15-8

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

11-amino-1-(4-bromonaphthalen-1-yl)undecan-1-one

InChI

InChI=1S/C21H28BrNO/c22-20-15-14-19(17-11-8-9-12-18(17)20)21(24)13-7-5-3-1-2-4-6-10-16-23/h8-9,11-12,14-15H,1-7,10,13,16,23H2

InChI Key

KYLVCMQTTOQXHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CCCCCCCCCCN

Origin of Product

United States

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